Quercetin 3-rutinoside 7-galactoside

Catalog No.
S12556089
CAS No.
50867-29-3
M.F
C33H40O21
M. Wt
772.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin 3-rutinoside 7-galactoside

CAS Number

50867-29-3

Product Name

Quercetin 3-rutinoside 7-galactoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

InChI

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3

InChI Key

SPUFXPFDJYNCFD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Description

Quercetin 3-rutinoside 7-galactoside is a member of flavonoids and a glycoside.
Quercetin 3-rutinoside 7-galactoside is a natural product found in Hemerocallis fulva, Chara tomentosa, and Strychnos tricalysioides with data available.

Quercetin 3-rutinoside 7-galactoside, also known as quercetin-3-O-rutinoside-7-O-galactoside, is a flavonoid glycoside compound characterized by its complex structure, which includes multiple sugar moieties attached to the quercetin backbone. Its molecular formula is C33H40O21C_{33}H_{40}O_{21} and it has a molecular weight of approximately 772.66 g/mol. This compound is primarily found in various plant sources, including certain cereals and flowers, such as Hemerocallis (daylilies) and Fagopyrum (buckwheat) .

Typical of flavonoids and glycosides. These include:

  • Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, releasing quercetin and the respective sugars (rutinoside and galactoside).
  • Oxidation: The phenolic hydroxyl groups in quercetin can be oxidized to form quinones, which may have different biological activities.
  • Methylation: The hydroxyl groups can also undergo methylation to form methoxy derivatives, altering their solubility and biological activity.

These reactions are significant for understanding the bioavailability and metabolic pathways of quercetin 3-rutinoside 7-galactoside in biological systems.

Quercetin 3-rutinoside 7-galactoside exhibits a range of biological activities attributed to its flavonoid structure:

  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects: This compound has been shown to inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects against inflammatory diseases.
  • Antimicrobial Activity: Studies suggest that quercetin glycosides possess antimicrobial properties, making them effective against various bacteria and fungi.
  • Cardioprotective Effects: Quercetin derivatives may help improve cardiovascular health by enhancing endothelial function and reducing blood pressure .

The synthesis of quercetin 3-rutinoside 7-galactoside can be achieved through several methods:

  • Natural Extraction: It can be isolated from plant sources such as buckwheat or daylilies through solvent extraction techniques followed by purification processes like chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve the glycosylation of quercetin with appropriate sugar donors (rutinoside and galactoside) using catalytic methods.
  • Biotransformation: Microbial fermentation or enzymatic processes can be utilized to convert simpler flavonoids into more complex glycosides.

These methods allow for the production of quercetin 3-rutinoside 7-galactoside for research and potential therapeutic applications.

Quercetin 3-rutinoside 7-galactoside has various applications in different fields:

  • Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at enhancing antioxidant intake.
  • Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it a candidate for developing new drugs targeting chronic diseases.
  • Food Industry: As a natural preservative, it can be incorporated into food products to enhance shelf life and nutritional value.

Research on interaction studies involving quercetin 3-rutinoside 7-galactoside has revealed its potential synergistic effects with other compounds:

  • With Other Flavonoids: It may exhibit enhanced antioxidant activity when combined with other flavonoids, suggesting potential for synergistic effects in dietary formulations.
  • Drug Interactions: Some studies indicate that it may influence the pharmacokinetics of certain drugs by affecting their absorption or metabolism, necessitating caution when used alongside pharmaceuticals.

Understanding these interactions is crucial for optimizing its use in health-related applications.

Quercetin 3-rutinoside 7-galactoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Quercetin 3-rutinosideSimilar backboneLacks the additional galactose moiety
Quercetin 3-glucosideSimilar backboneContains glucose instead of rutinoside
Kaempferol 3-rutinosideSimilar backboneDifferent aglycone structure (kaempferol)
Rutin (quercetin 3-rhamnosyl)Similar backboneContains rhamnose instead of galactose

Quercetin 3-rutinoside 7-galactoside is unique due to its specific combination of sugar moieties, which may influence its solubility, bioavailability, and biological activity compared to these similar compounds.

This detailed overview underscores the significance of quercetin 3-rutinoside 7-galactoside in both scientific research and practical applications, highlighting its potential benefits in health and nutrition.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

13

Exact Mass

772.20620828 g/mol

Monoisotopic Mass

772.20620828 g/mol

Heavy Atom Count

54

Dates

Modify: 2024-08-09

Explore Compound Types